LUF6096
Description
Overview of Adenosine (B11128) Receptors as Therapeutic Targets
Adenosine receptors are considered valuable therapeutic targets due to their involvement in a wide array of physiological systems, including the central nervous system, cardiovascular system, and immune system. e-century.usfrontiersin.org Modulating their activity holds potential for treating various diseases. wikipedia.orge-century.us
There are four distinct subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. Each subtype is encoded by a different gene and exhibits a unique distribution pattern throughout the body. wikipedia.orgfrontiersin.org
| Adenosine Receptor Subtype | Primary G Protein Coupling | Key Distribution Areas (Human) |
| A1 | Gi/Go (inhibitory) | CNS (cortex, hippocampus, cerebellum, nerve terminals), heart, kidney, adipose tissue e-century.usfrontiersin.orgnih.gov |
| A2A | Gs (stimulatory) | CNS (striatum, olfactory bulb), cardiovascular system, immune cells e-century.usfrontiersin.orgencyclopedia.pub |
| A2B | Gs, Gq (stimulatory) | Widely distributed, including lungs, mast cells, intestine, but generally lower expression than A1 and A2A e-century.usfrontiersin.org |
| A3 | Gi/Go (inhibitory) | Peripheral tissues (lungs, liver, kidneys, heart, immune cells), lower expression in CNS e-century.usfrontiersin.org |
A1 receptors are highly expressed in the central nervous system, particularly in areas like the cerebral cortex, hippocampus, and cerebellum, where they modulate neurotransmitter release. frontiersin.orgnih.govfrontiersin.org A2A receptors are predominantly found in the striatum and olfactory bulb within the CNS, and also have significant roles in the cardiovascular and immune systems. frontiersin.orgencyclopedia.pub A2B and A3 receptors are more widely distributed in peripheral tissues, although A2B receptors are also present in neurons, microglia, and astrocytes with less understood significance in the CNS. e-century.usfrontiersin.org
Adenosine receptor subtypes are implicated in various disease states. For instance, A1 receptors are involved in conditions such as cardiac ischemia-reperfusion injury, epilepsy, and neuropathic pain. frontiersin.org A2A receptors are relevant to Parkinson's disease and cancer immunotherapy. e-century.us A2B receptors have been linked to conditions like asthma and diabetes, and play a role in renal disease and vascular and lung diseases. e-century.us A3 receptors are considered potential targets for autoimmune diseases and cancer. e-century.us
Principles of G Protein-Coupled Receptor Allostery
GPCRs can be modulated through allosteric sites, which are topographically distinct from the orthosteric site where the endogenous ligand binds. drugtargetreview.comnih.govresearchgate.net Allosteric modulation involves ligands binding to these secondary sites, inducing conformational changes that affect the receptor's response to the orthosteric ligand. drugtargetreview.comnih.gov
Allosteric modulators offer several potential advantages over traditional orthosteric ligands in drug development. nih.govnews-medical.net These include the potential for greater receptor subtype selectivity, as allosteric sites tend to be less conserved than orthosteric sites across related receptors. nih.govresearchgate.netnews-medical.net This can lead to reduced off-target effects. nih.govnews-medical.net Furthermore, allosteric modulators that lack intrinsic activity and only modulate the action of the endogenous ligand can help preserve the physiological spatial and temporal signaling profile of the receptor. nih.govnih.gov Their effects can also be saturable, potentially mitigating dose-related side effects. drugtargetreview.comnih.govnews-medical.net
Allosteric modulation has been recognized as a mechanism influencing adenosine receptor function. nih.govrsc.orguniversiteitleiden.nl Early studies identified compounds like amiloride (B1667095) and its analogs as allosteric inhibitors of A2A receptors. encyclopedia.pubnih.gov The concept of allosteric interactions at adenosine receptors has been explored, revealing that modulators can influence agonist binding and function. frontiersin.orgnih.gov
Historical Context of LUF6096 Discovery
The discovery of this compound is linked to the search for allosteric enhancers of the adenosine A3 receptor. Researchers synthesized a series of 2,4-disubstituted quinolines based on the structure of a previously identified allosteric enhancer, LUF6000. nih.govacs.orgacs.org This effort aimed to identify compounds with improved properties, such as low orthosteric affinity. acs.org this compound emerged from these studies as a potent allosteric enhancer of the human A3 receptor. nih.govacs.orgguidetopharmacology.orgimmunomart.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,4-dichloroanilino)quinolin-4-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIQVQNNLVOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149702 | |
| Record name | CF-602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116652-18-6 | |
| Record name | CF-602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116652186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CF-602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CF-602 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA2220N3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Luf6096
LUF6096 as a Positive Allosteric Modulator of the Adenosine (B11128) A3 Receptor (A3AR)
This compound functions as a PAM by interacting with a site on the A3AR that is distinct from the orthosteric binding site where endogenous agonists like adenosine bind. guidetopharmacology.orgnih.govrsc.org This interaction allosterically modifies the receptor's conformation, thereby altering the binding and efficacy of orthosteric ligands. nih.gov
Allosteric Enhancement of Agonist Binding
This compound has been shown to allosterically enhance agonist binding to the A3AR. bio-connect.nlglpbio.commedchemexpress.comimmunomart.comarctomsci.com Studies using radioligand binding assays, such as those with [125I]I-AB-MECA (an orthosteric agonist radioligand), have demonstrated that this compound can influence the binding kinetics of orthosteric ligands. nih.govnih.gov Specifically, this compound at a concentration of 10 µM has been observed to decrease the dissociation rate of [125I]I-AB-MECA from the A3 receptor by 2.5 times in CHO cell membranes. glpbio.commedchemexpress.comarctomsci.com This allosterically induced slowing in orthosteric ligand binding kinetics is hypothesized to contribute to the observed effects on agonist potency in some species. nih.govresearchgate.net this compound inclusion also markedly delayed the rate at which [125I]I-AB-MECA binding reached equilibrium, increasing the association half-time more than fivefold in assays with human A3AR. nih.gov
Orthosteric Affinity Profile Across Adenosine Receptor Subtypes
A key characteristic of this compound is its low orthosteric affinity for any of the adenosine receptors (A1, A2A, A2B, and A3). bio-connect.nlglpbio.comnih.govmedchemexpress.comimmunomart.comarctomsci.com This low affinity for the orthosteric site is consistent with its classification as an allosteric modulator, as it primarily exerts its effects by binding to a distinct allosteric site. nih.gov Studies have shown negligible displacement of specific binding at canine A1 and A2A ARs by this compound at concentrations up to 100 µM. universiteitleiden.nl While it significantly reduced specific binding in assays with the canine A3 AR, this displacement in equilibrium binding assays occurred within the same concentration range that produced functional enhancement, suggesting a relationship between the reduction in potency in functional assays and a decrease in orthosteric binding affinity in that specific species. universiteitleiden.nl
Mechanism of Allosteric Action
This compound's mechanism of allosteric action involves enhancing the functional response of the A3AR to orthosteric agonists. nih.govnih.gov This enhancement is achieved by modulating the receptor's coupling to downstream signaling pathways, particularly G protein activation. nih.govnih.gov
Enhancement of Agonist Efficacy in G Protein Activation
This compound substantially enhances the efficacy of A3AR agonists in stimulating G protein activation. nih.govuniversiteitleiden.nlnih.gov This has been demonstrated in functional assays, such as the [35S]GTPγS binding assay, which measures receptor-induced G protein activation. nih.govnih.govuniversiteitleiden.nlnih.gov
Modulatory Effects on Guanosine (B1672433) 5′-[γ-[35S]thio]triphosphate Binding
In [35S]GTPγS binding assays, this compound has been shown to increase the maximal efficacy (Emax) of A3AR agonists like 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) and adenosine. nih.govuniversiteitleiden.nlnih.gov For human, dog, and rabbit A3ARs, this compound increased the Emax of these agonists by more than 2-fold. nih.govuniversiteitleiden.nlnih.gov While it increased efficacy, this compound slightly reduced the potency (increased EC50) of agonists in human and dog A3ARs in these assays. nih.govuniversiteitleiden.nlnih.gov Neither LUF6000 nor this compound directly stimulated [35S]GTPγS binding, supporting an allosteric mechanism. nih.gov
Species differences in the modulatory effects of this compound have been observed. nih.govresearchgate.netresearchgate.netscispace.comnih.gov While it substantially enhanced agonist efficacy at human, dog, and rabbit A3ARs, it showed only weak activity at mouse A3ARs. nih.govresearchgate.netresearchgate.netnih.gov In assays with mouse A3ARs, this compound produced a smaller efficacy enhancing effect (20-30% for Cl-IB-MECA and 46% for adenosine) with no significant change in EC50. nih.gov
Data from [35S]GTPγS binding assays illustrating the effect of this compound on the maximal efficacy and potency of Cl-IB-MECA at A3ARs from different species are summarized in the table below.
| Species | This compound Concentration (µM) | Cl-IB-MECA Emax (% of control) | Cl-IB-MECA EC50 (nM) |
| Human | 10 | ~200-300% (>2-fold) nih.gov | Increased 5-6-fold nih.gov |
| Dog | 10 | >2-fold universiteitleiden.nlnih.gov | Slightly reduced universiteitleiden.nlnih.gov |
| Rabbit | 10 | >2-fold nih.gov | Not specified nih.gov |
| Mouse | 10 | 20-30% nih.gov | No change nih.gov |
Modulation of Intrinsic Activity in Cyclic AMP Production
The A3AR is known to couple primarily to Gi proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com this compound has been shown to enhance the intrinsic activity of A3AR agonists in inhibiting forskolin-stimulated cAMP production. glpbio.commedchemexpress.comarctomsci.com In CHO cells, this compound (10 µM) significantly and dramatically enhances the intrinsic activity of Cl-IB-MECA for the inhibition of forskolin-stimulated cAMP production. glpbio.commedchemexpress.comarctomsci.com This indicates that this compound positively modulates the downstream signaling cascade initiated by A3AR activation through Gi protein coupling.
Effects on Orthosteric Ligand Binding Kinetics
Allosteric modulators like this compound can influence the binding kinetics of orthosteric ligands, affecting both their association and dissociation rates. nih.govuniversiteitleiden.nl Studying these kinetic aspects provides valuable insights into the mechanism of allosteric modulation. universiteitleiden.nl
Reduction of Agonist Dissociation Rates
This compound has been shown to decrease the dissociation rate of orthosteric agonists from the A3AR. glpbio.comscispace.commedchemexpress.comupc.edu In experiments using CHO cell membranes expressing the A3 receptor, this compound at a concentration of 10 µM decreased the dissociation rate of the orthosteric agonist [¹²⁵I]I-AB-MECA by 2.5 times over a period of 30-120 minutes. arctomsci.comglpbio.commedchemexpress.com This effect indicates that this compound stabilizes the agonist-receptor complex, prolonging the residence time of the agonist on the receptor. universiteitleiden.nlupc.eduunipd.it
The effect of this compound on dissociation kinetics can be species-dependent. At a concentration of 10 µM, this compound reduced the dissociation rate of [¹²⁵I]I-AB-MECA from human and dog A3ARs but did not influence the dissociation rate from rabbit or mouse A3ARs. nih.gov When an effect was observed, this compound significantly decreased the slow dissociation rate of [¹²⁵I]I-AB-MECA. nih.gov
| Species | This compound Concentration (µM) | Effect on [¹²⁵I]I-AB-MECA Dissociation Rate |
| Human | 10 | Reduced (slow phase) |
| Dog | 10 | Reduced (slow phase) |
| Rabbit | 10 | No influence |
| Mouse | 10 | No influence |
Data based on findings regarding the effect of this compound on [¹²⁵I]I-AB-MECA dissociation kinetics from A3ARs in different species. nih.gov
Allosterically Induced Slowing of Ligand-Receptor Complex Formation
Beyond affecting dissociation, this compound can also influence the rate of orthosteric ligand-receptor complex formation. It is hypothesized that the reduction in orthosteric ligand potency observed with this compound in some cases is due to an allosterically induced slowing in orthosteric ligand binding kinetics, which reduces the rate at which ligand-receptor complexes are formed. researchgate.netnih.govresearchgate.net
Structural Insights into Allosteric Binding and Modulation
Understanding the structural basis of this compound's allosteric modulation is crucial for elucidating its mechanism of action.
Role of Extracellular Loop Regions in Allosteric Actions
Studies involving mutagenesis of the A3AR have highlighted the importance of extracellular loop regions in mediating the allosteric effects of this compound. Specifically, the extracellular loop 1 (EL1) region of the human A3AR has been identified as being significant in selectively controlling the allosteric actions of this compound on orthosteric ligand binding kinetics. researchgate.netnih.govresearchgate.netmedchemexpress.com It is suggested that the EL1 region might provide structural support that facilitates agonist access to the orthosteric binding site. nih.gov
Homology Modeling and Interaction with Agonist-Contacting Regions
Homology modeling studies have provided further insights into the potential interactions involved in this compound's allosteric modulation. These models suggest an interaction between the species-variable EL1 and the agonist-contacting extracellular loop 2 (EL2). researchgate.netnih.govresearchgate.netmedchemexpress.com Molecular modeling analyses of the extracellular loop regions predict that EL2, which is larger than EL1, can adopt different conformations influenced by EL1, potentially forming a β-sheet between the two loops in some instances. nih.gov While the precise location of the allosteric site for this class of compounds is still being investigated, studies using chimeric receptors composed of sequences from responding (human) and nonresponding (mouse) species suggest the allosteric site might be located within the inner/intracellular regions of the receptor, with variable interaction with the orthosteric site. acs.org Homology modeling is a technique used to predict the 3D structure of a protein based on the known structure of a similar protein, which can help in understanding ligand binding sites and interactions. jmas.in
Implications of Concentration-Dependent Modulatory Effects
The modulatory effects of this compound are concentration-dependent. universiteitleiden.nlnih.govresearchgate.net At increasing concentrations, this compound can enhance the efficacy of orthosteric agonists in a concentration-dependent manner. universiteitleiden.nlnih.gov For instance, in assays with the canine A3AR, this compound showed concentration-dependent enhancing activity on the maximal efficacy of the agonist Cl-IB-MECA, with a detectable effect at 30 nM and a maximal effect between 0.3 and 1 µM. universiteitleiden.nlnih.gov
While this compound primarily acts as an allosteric enhancer with low orthosteric affinity, at higher concentrations, some allosteric modulators, including those structurally related to this compound, can begin to reduce agonist potency, potentially due to direct competition for the orthosteric site. researchgate.net However, this compound itself has been noted for having decreased orthosteric effects compared to related compounds. scispace.com The concentration-response relationship of this compound's effect on orthosteric ligand dissociation rates can also provide a measure of its allosteric effect. nih.govupc.edu
| Orthosteric Agonist | Receptor Species | This compound Concentration Range (for enhancement) | Effect on Agonist Efficacy | Effect on Agonist Potency |
| Cl-IB-MECA | Canine A3AR | 30 nM - 1 µM | Enhanced (>2.5-fold increase in maximal efficacy) | Slightly reduced at 10 µM |
| Adenosine | Canine A3AR | Enhanced (2.7-fold increase in Emax at 10 µM) | Increased EC50 at 10 µM |
Data based on the concentration-dependent effects of this compound on agonist activity at the canine A3AR. universiteitleiden.nlnih.gov
Structure Activity Relationships and Design Principles for Luf6096
Chemical Class and Scaffold Evolution
LUF6096 is a 2,4-disubstituted quinoline (B57606) derivative researchgate.netacs.org. This class of compounds emerged from structure-activity relationship (SAR) studies of the imidazoquinolinamine template, exemplified by LUF6000 acs.orgacs.orgnih.govnih.gov. The evolution from the imidazoquinolinamine scaffold to the 2,4-disubstituted quinoline scaffold of this compound involved the scission of a chemical bond in the imidazoquinoline ring system, leading to the formation of an amide linkage researchgate.netacs.org. This scaffold modification in this compound maintained its ability to allosterically enhance agonist binding to the A3AR acs.org.
Impact of Substituents on Allosteric Efficacy and Potency
SAR studies on the 2,4-disubstituted quinoline series, including this compound, have investigated the impact of different substituents on their allosteric efficacy and potency at the A3AR acs.orgnih.gov.
Influence of Cycloalkyl Substitutions
Expanded SAR studies revealed that the nature and size of cycloalkyl substitutions significantly influence the allosteric actions of these compounds acs.orgnih.gov. For the quinoline scaffold, bulkier cycloalkyl substitutions at the 4-amide position, when a 3,4-dichlorophenyl substituent is present at the 2-amino position, produced substantial improvements in the allosteric enhancement of agonist efficacy acs.orgnih.gov. Maximal effects were observed with ring systems containing 6 to 9 carbons acs.orgnih.gov. The cyclohexyl substitution present in this compound (a six-membered ring) contributes to its potent allosteric enhancing activity medkoo.comglpbio.com.
Role of Substituted Phenyl Groups
The presence of a substituted phenyl group, specifically the 3,4-dichlorophenyl group at the 2-amino position of the quinoline scaffold in this compound, is a key feature contributing to its activity medkoo.comacs.orgnih.gov. This substituent, in conjunction with the cycloalkyl group at the 4-amide position, is crucial for the allosteric modulatory effects observed acs.orgnih.gov. While the provided information highlights the importance of this group, detailed SAR specifically focusing on variations of the phenyl substitution in this compound and their precise impact on allosteric efficacy and potency within the quinoline series is less extensively detailed in the search results compared to the cycloalkyl variations. However, the consistent presence of the 3,4-dichlorophenyl group in active compounds like this compound and its parent compound LUF6000 underscores its critical role researchgate.netacs.orgnih.gov.
Comparison with Related A3AR Positive Allosteric Modulators
This compound is often compared to LUF6000, another well-characterized A3AR PAM from a different chemical class (1H-imidazo[4,5-c]quinolin-4-amine) researchgate.netacs.orgacs.orgnih.govnih.gov. Both compounds function as PAMs by increasing the intrinsic activity of orthosteric agonists nih.govuniversiteitleiden.nlresearchgate.net.
Structure-Activity Relationships Across Series
Comparing the SAR of the 2,4-disubstituted quinolines (like this compound) and the 1H-imidazo[4,5-c]quinolin-4-amines (like LUF6000) reveals common principles and distinct differences acs.orgnih.gov. Both series show that bulky hydrophobic substituents are important for allosteric activity acs.orgnih.gov. In the imidazoquinolinamine series, cycloalkyl substitutions at the 2-position and the 3,4-dichlorophenyl group at the 4-amino position are key acs.orgnih.gov. Similarly, in the quinoline series, cycloalkyl substitutions at the 4-amide position and the 3,4-dichlorophenyl group at the 2-amino position are crucial acs.orgnih.gov.
While both LUF6000 and this compound enhance agonist efficacy, their effects on agonist potency can differ acs.orguniversiteitleiden.nl. Early studies indicated that LUF6000 and this compound could increase the maximal efficacy of orthosteric agonists without decreasing potency, unlike some earlier modulators universiteitleiden.nl. However, other studies noted that these PAMs might also tend to reduce potency nih.govresearchgate.net. Specifically, this compound was shown to significantly increase the potency of the agonist Cl-IB-MECA in a functional assay, a characteristic that differentiated it from LUF6000 in that particular study acs.org.
Furthermore, the activity of both LUF6000 and this compound as A3AR PAMs is species-dependent, showing activity in human, dog, and rabbit A3ARs but weak or no activity in mouse or rat A3ARs nih.govuniversiteitleiden.nlresearchgate.netnih.govresearchgate.netscispace.com. This highlights species-specific differences in the allosteric binding site or receptor conformation nih.govnih.gov.
Here is a table summarizing some key data points related to this compound and its comparison with LUF6000:
| Compound | Chemical Class | Structural Difference from LUF6000 | Effect on Agonist Efficacy (hA3AR) | Effect on Agonist Potency (hA3AR) | Species Activity Profile (PAM) |
| This compound | 2,4-disubstituted quinoline | Amide bridge replaces imidazole (B134444) ring | Increased (2-3 fold) nih.gov | Increased or slightly reduced acs.orguniversiteitleiden.nl | Human, Dog, Rabbit active; Mouse, Rat weak/inactive nih.govnih.gov |
| LUF6000 | 1H-imidazo[4,5-c]quinolin-4-amine | - | Increased (2-3 fold) nih.gov | Less prone to decrease potency universiteitleiden.nl, or tends to reduce potency nih.gov | Human, Dog, Rabbit active; Mouse, Rat weak/inactive nih.govnih.gov |
Species Dependent Pharmacology of Luf6096
Differential Modulatory Activity at A3AR Homologs
Studies comparing the activity of LUF6096 at A3AR homologs from different species, such as human, dog, rabbit, and mouse, have revealed notable differences in its modulatory effects. nih.govresearchgate.netresearchgate.net
Efficacy Enhancement Across Mammalian Species
This compound has been shown to substantially enhance the efficacy of A3AR agonists in several mammalian species. In functional assays, such as guanosine (B1672433) 5′-[γ-[35S]thio]triphosphate ([35S]GTPγS) binding assays, this compound significantly increased the maximal efficacy (Emax) of A3AR agonists like 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) and adenosine (B11128) at human, dog, and rabbit A3ARs. nih.govresearchgate.net This enhancement was typically observed as a 2- to 3-fold increase in the maximal response. nih.govuniversiteitleiden.nl However, the extent of efficacy enhancement was found to be weak or minimal at mouse A3ARs. nih.govresearchgate.netresearchgate.net
Potency Variations Among A3AR Species
In addition to differential efficacy enhancement, this compound also exhibits variations in potency across species. While this compound significantly enhanced agonist efficacy in human, dog, and rabbit, it sometimes caused a slight reduction in agonist potency (increased EC50) in human and dog A3ARs in functional assays. nih.govuniversiteitleiden.nl In contrast, studies with mouse A3ARs suggested a reduced potency for this compound in producing efficacy enhancement compared to other species. nih.gov The observed reduction in agonist potency in some species may be attributed to an allosterically induced slowing in orthosteric ligand binding kinetics. nih.govuniversiteitleiden.nl
The following table summarizes the differential modulatory activity of this compound across different species:
| Species | Efficacy Enhancement (Agonist) | Potency Effect (Agonist) |
| Human | Substantial increase (> 2-fold) nih.govresearchgate.net | Slight reduction (increased EC50) nih.govuniversiteitleiden.nl |
| Dog | Substantial increase (> 2-fold) nih.govresearchgate.net | Slight reduction (increased EC50) nih.govuniversiteitleiden.nl |
| Rabbit | Substantial increase (> 2-fold) nih.govresearchgate.net | Efficacy increased without potency reduction nih.gov |
| Mouse | Weak/Minimal enhancement nih.govresearchgate.netresearchgate.net | Reduced potency for enhancement nih.gov |
Molecular Basis of Species Selectivity
The observed species-dependent pharmacology of this compound is rooted in differences in the amino acid sequences of the A3AR homologs across species. The amino acid identity between human and mouse A3ARs is approximately 73%, while the identity is higher between human and canine A3ARs (88%) and human and sheep A3ARs (86%). nih.gov These genetic differences contribute to variations in ligand recognition and receptor function. nih.govnih.gov
Role of Specific Amino Acid Residues in Extracellular Loops
Research utilizing chimeric receptors and site-directed mutagenesis has provided insights into the specific regions and amino acid residues responsible for the species selectivity of this compound. Mutation of specific amino acid residues in the human A3AR to the corresponding murine sequence has identified the extracellular loop 1 (EL1) region as being important in selectively controlling the allosteric actions of this compound. nih.govresearchgate.netresearchgate.net Homology modeling studies suggest potential interactions between the species-variable EL1 and the agonist-contacting extracellular loop 2 (EL2). nih.govresearchgate.net While the EL1 region is implicated, other studies suggest that species differences are prominent in extracellular loops and the extracellular portions of transmembrane helices, as well as intracellular loop segments and helix 8. acs.org
Relevance to Preclinical Animal Models
The significant species differences in this compound activity at A3ARs have direct implications for the selection and interpretation of preclinical animal models. nih.govnih.gov Since this compound exhibits weak activity at rodent A3ARs compared to human, dog, and rabbit A3ARs, rodent models (such as mice and rats) may not accurately reflect the compound's potential efficacy and pharmacological profile in humans. researchgate.netnih.govresearchgate.net This limitation highlights the challenge of translating findings from rodent studies to the human clinical setting for A3AR-targeted therapies, particularly those involving allosteric modulators like this compound. nih.govnih.gov The need for pan-species A3AR modulators has been recognized to facilitate preclinical evaluation in various animal models. nih.gov
Implications for Translational Research
The species-dependent pharmacology of this compound underscores the complexities in translating preclinical findings to clinical applications for A3AR-targeted therapies. nih.govnih.gov The observed differences in efficacy and potency across species, particularly the reduced activity in commonly used rodent models, necessitate careful consideration when predicting human responses. researchgate.netnih.govresearchgate.net Understanding the molecular basis of this species selectivity, including the role of specific amino acid residues and receptor regions, is crucial for designing more predictive preclinical studies and for the rational development of A3AR modulators with desired pharmacological profiles in humans. nih.govacs.org The variability in A3AR pharmacology across species is a significant challenge in drug development and requires comprehensive evaluation to understand the basic biological functions of this receptor subtype in different organisms. researchgate.netnih.gov
Therapeutic Potential of Luf6096
Cardioprotective Effects
Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a significant clinical issue that occurs when blood flow is restored to the heart after a period of interruption, leading to further damage. Adenosine (B11128) levels are known to increase in ischemic tissues, where it plays a protective role by activating adenosine receptors, including the A3AR. nih.govnih.govresearchgate.net
Research has investigated the effect of LUF6096 on infarct size in a barbital-anesthetized dog model of myocardial I/R injury. universiteitleiden.nlnih.govnih.govresearchgate.net In this model, dogs were subjected to coronary artery occlusion followed by reperfusion. nih.govnih.govresearchgate.net Treatment with this compound significantly reduced infarct size. universiteitleiden.nlnih.gov Notably, equivalent cardioprotection was observed whether this compound was administered before ischemia or exclusively during the reperfusion phase. universiteitleiden.nlnih.gov Pretreatment with this compound before coronary occlusion and during reperfusion resulted in a marked reduction in infarct size (approximately 50% reduction) compared to vehicle-treated dogs. nih.govnih.gov A similar reduction was seen when this compound was given immediately before reperfusion. nih.govnih.govresearchgate.net This study was the first to demonstrate the efficacy of an A3AR allosteric enhancer in an in vivo model of infarction. nih.govnih.govresearchgate.net
Data from a study on the effect of this compound on myocardial infarct size in a canine model of ischemia/reperfusion injury:
| Experimental Group | Infarct Size (% of Area at Risk) |
| Vehicle-Treated | ~25% |
| This compound (0.5 mg/kg before ischemia and reperfusion) | ~12.5% |
| This compound (1 mg/kg before reperfusion) | ~12.5% |
Note: Data is approximate and based on reported ~50% reduction in infarct size compared to vehicle. nih.govnih.gov
Mechanisms of Cardioprotection
While extensive studies on the precise molecular mechanisms of this compound-mediated cardioprotection in large animal models like dogs were challenging due to the animal size, earlier studies on A3AR activation suggest potential mechanisms. universiteitleiden.nlnih.gov A3AR activation may promote cell survival by facilitating the opening of the KATP channel in cardiac myocytes and by suppressing the inflammatory response that occurs during reperfusion. universiteitleiden.nlnih.gov this compound, as an A3AR PAM, is thought to enhance the effects of endogenous adenosine at the A3AR, particularly when adenosine levels are elevated during ischemia and reperfusion. universiteitleiden.nlnih.govnih.gov This local enhancement of adenosine's actions may provide greater benefit compared to orthosteric agonists while potentially avoiding unwanted side effects associated with stimulating ARs in other tissues. universiteitleiden.nlnih.gov
In vitro studies with the canine A3AR demonstrated that this compound is a potent enhancer. universiteitleiden.nlnih.govnih.gov In guanosine (B1672433) 5′-[γ-[35S]thio]triphosphate ([35S]GTPγS) binding assays, this compound increased the maximal efficacy of the partial A3AR agonist 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide (Cl-IB-MECA) and adenosine by more than 2-fold. universiteitleiden.nlnih.govnih.gov This enhancing activity was concentration-dependent. universiteitleiden.nl this compound also demonstrated low orthosteric affinity for adenosine receptors. immunomart.comglpbio.combiotechhubafrica.co.zamedchemexpress.com
Data from in vitro studies of this compound with the canine A3AR in [35S]GTPγS binding assays:
| Orthosteric Ligand | This compound Concentration | Effect on Maximal Efficacy | EC50 (nM) |
| Cl-IB-MECA | 10 µM | Increased >2.5-fold | 114.3 ± 15.9 universiteitleiden.nl |
| Adenosine | 10 µM | Increased >2-fold | Not specified universiteitleiden.nl |
Note: EC50 for this compound's enhancing activity with Cl-IB-MECA was 114.3 ± 15.9 nM. universiteitleiden.nlnih.govnih.gov
Broader Therapeutic Areas for A3AR Allosteric Modulation
The A3AR is recognized as a promising therapeutic target for a multitude of diseases, and allosteric modulation by compounds like this compound offers a strategy to harness its therapeutic potential. nih.govnih.govunife.itresearchgate.net
Inflammatory Diseases
Activation of A3ARs is known to have anti-inflammatory effects, partly due to the inhibition of proinflammatory cytokine release. tandfonline.com The A3AR is overexpressed in inflammatory cells and in the peripheral blood mononuclear cells of individuals with inflammatory conditions. unife.it Considering that A3AR PAMs enhance the effects of adenosine, which is elevated at sites of inflammation, they are considered to have potential utility in treating chronic inflammatory diseases. universiteitleiden.nl While specific studies detailing this compound's effects in models of inflammatory diseases were not prominently featured in the search results, the related A3AR PAM, LUF6000, has demonstrated anti-inflammatory effects in animal models of arthritis, osteoarthritis, and liver inflammation. nih.govrsc.orgfrontiersin.org This suggests a potential for this compound in similar applications due to their structural similarity and shared mechanism of action as A3AR PAMs. frontiersin.orgnih.govresearchgate.net
Oncological Applications
The A3AR is also overexpressed in cancer cells, making it a potential target for cancer therapy. nih.govunife.it Adenosine is present at high levels in the interstitial fluid of several tumors, at concentrations sufficient to interact with ARs. unife.it The possibility that A3AR plays a role in cancer development has been suggested. unife.it While the search results did not provide specific data on this compound in oncological models, the therapeutic potential of A3AR activation in cancer is being explored, with A3AR agonists currently in clinical trials for certain types of cancer. nih.govunife.itresearchgate.nettandfonline.com The allosteric modulation approach by compounds like this compound could offer advantages in targeting A3AR in the tumor microenvironment where adenosine levels are elevated.
Potential in Other Pathophysiological Conditions
Beyond cardioprotection and inflammatory diseases, A3AR allosteric modulation may hold potential in other conditions where adenosine signaling and A3AR activation play a role. The A3AR is expressed in various tissues, including the brain, lungs, kidneys, and liver. nih.gov A3AR agonists are being explored for conditions such as rheumatoid arthritis, psoriasis, glaucoma, and hepatocellular carcinoma. nih.govunife.it The concept of using A3AR PAMs to selectively enhance adenosine's effects in specific pathological contexts, where adenosine levels are elevated due to tissue injury or stress, supports their potential in a broader range of pathophysiological conditions. nih.govnih.govunife.it
This compound is recognized as a potent positive allosteric modulator (PAM) of the adenosine A3 receptor (A3AR). medchemexpress.comimmunomart.comuniversiteitleiden.nlglpbio.com Unlike orthosteric ligands that bind to the highly conserved primary binding site, this compound interacts with a distinct allosteric site on the receptor. nih.govnih.gov This allosteric modulation enhances the effect of the endogenous agonist, adenosine, at the A3 receptor. medchemexpress.comimmunomart.comuniversiteitleiden.nlglpbio.com The therapeutic potential of this compound is primarily being explored in conditions where modulating A3AR activity is beneficial, such as cardiovascular diseases and inflammatory conditions. nih.govtandfonline.comfrontiersin.org
Studies have demonstrated the protective effects of this compound in preclinical models of myocardial ischemia/reperfusion injury. medchemexpress.comimmunomart.comfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov This highlights its potential as a therapeutic agent in the context of cardiac events.
Advantages over Orthosteric Ligands in Therapeutic Contexts
Allosteric modulators like this compound offer several potential advantages compared to traditional orthosteric ligands when considered for therapeutic applications. These advantages stem from their unique mechanism of action, which is dependent on the presence and concentration of the endogenous agonist. nih.govfrontiersin.org
Spatiotemporal Selectivity
One significant advantage of this compound as an A3AR PAM is its capacity for spatiotemporal selectivity. nih.govnih.govfrontiersin.orgresearchgate.net Allosteric modulators can remain relatively inactive in the absence of the endogenous ligand. nih.govfrontiersin.org Their modulatory effect is exerted primarily when and where the endogenous agonist, adenosine, is present at sufficient concentrations. nih.govnih.govfrontiersin.orgresearchgate.net
Adenosine levels are known to increase significantly in tissues experiencing pathophysiological conditions such as ischemia, hypoxia, and inflammation. universiteitleiden.nlfrontiersin.orgacs.orgresearchgate.net By enhancing A3AR activity specifically in these areas of elevated adenosine, this compound can preferentially modulate signaling in the affected tissues. nih.govfrontiersin.orgresearchgate.net This targeted approach can potentially limit unwanted activation of receptors in healthy tissues where adenosine levels are low, thereby reducing the risk of off-target effects associated with systemic receptor activation by orthosteric agonists. nih.govfrontiersin.orgresearchgate.net
Preservation of Endogenous Signaling Profiles
Allosteric modulators have the ability to influence the conformation and activity of G protein-coupled receptors (GPCRs) in a way that can preserve or fine-tune endogenous signaling profiles. nih.govfrontiersin.org Unlike orthosteric agonists that can drive a maximal receptor response regardless of the physiological context, PAMs like this compound enhance the response elicited by the endogenous agonist. nih.govfrontiersin.org
Research indicates that this compound can increase the maximal efficacy of orthosteric agonists such as adenosine and Cl-IB-MECA in stimulating A3AR activity, as observed in functional assays like [35S]GTPγS binding assays. medchemexpress.comuniversiteitleiden.nlnih.govnih.govnih.govacs.org For instance, this compound increased the maximal efficacy of Cl-IB-MECA and adenosine by more than 2-fold with the canine A3AR. nih.govnih.gov
Methodological Approaches in Luf6096 Research
In Vitro Pharmacological Assays
In vitro studies have been fundamental in elucidating the pharmacological profile of LUF6096. These assays, conducted on isolated cellular components, provide a controlled environment to dissect the molecular interactions between this compound, the A3AR, and its orthosteric ligands.
Radioligand binding assays are a cornerstone in studying receptor-ligand interactions, allowing for the quantification of binding affinity and kinetics. nih.gov These techniques have been instrumental in defining how this compound interacts with the A3AR and influences the binding of other ligands.
Equilibrium displacement assays have been utilized to assess the ability of this compound to compete with a radiolabeled ligand for binding to the A3AR. In studies using membranes from HEK293 cells expressing the canine A3AR, this compound was shown to significantly reduce the specific binding of the orthosteric agonist radioligand [¹²⁵I]I-AB-MECA. universiteitleiden.nl This displacement occurred within a concentration range of 0.1 to 10 µM, which is consistent with the concentrations at which this compound demonstrates its allosteric enhancing effects in functional assays. universiteitleiden.nl At a concentration of 100 µM, this compound produced a substantial reduction in specific binding to the canine A3AR by approximately 70%. universiteitleiden.nl Notably, these studies also highlighted the selectivity of this compound, as it showed negligible displacement of specific binding at canine A1 and A2A adenosine (B11128) receptors at concentrations as high as 100 µM. universiteitleiden.nl
Further investigations using Chinese hamster ovary (CHO) cell membranes expressing the human A1AR or A3AR compared this compound with a related compound, LUF6000. In these equilibrium displacement assays with [¹²⁵I]I-AB-MECA, this compound demonstrated less displacement of the radioligand at both receptor subtypes, indicating it is less competitive for the orthosteric binding site than LUF6000. dtic.mil
Table 1: Effect of this compound in Equilibrium Displacement Assays
| Receptor Subtype | Cell Line | Radioligand | Effect of this compound |
|---|---|---|---|
| Canine A3AR | HEK293 | [¹²⁵I]I-AB-MECA | Significant reduction in specific binding (~70% at 100 µM) |
| Canine A1AR | HEK293 | [¹²⁵I]I-AB-MECA | Negligible displacement at 100 µM |
| Canine A2AAR | HEK293 | [³H]CGS21680 | Negligible displacement at 100 µM |
| Human A3AR | CHO | [¹²⁵I]I-AB-MECA | Less displacement compared to LUF6000 |
The influence of this compound on the binding kinetics of orthosteric ligands has been examined through dissociation rate measurements. These studies provide insight into the allosteric mechanism by which this compound modulates the A3AR. In association binding assays with membranes from HEK293 cells expressing the human A3AR, the presence of 10 µM this compound markedly delayed the rate at which the radioligand [¹²⁵I]I-AB-MECA reached binding equilibrium. nih.gov While in control conditions, equilibrium was reached in approximately 2 hours, the presence of this compound extended this time to well beyond 5 hours, suggesting a slowed rate of formation of the ligand-receptor complex. nih.gov
Comparative dissociation studies have also been performed. For instance, the dissociation rate (k₋₁) of [¹²⁵I]I-AB-MECA from the A3AR was measured in the presence of this compound and the related compound LUF6000. The results indicated that LUF6000 slowed the dissociation rate more significantly than this compound, with a k₋₁ of 0.029 ± 0.014 min⁻¹ in the presence of LUF6000, compared to 0.035 ± 0.008 min⁻¹ in the presence of this compound. dtic.mil
G protein-coupled receptors (GPCRs), such as the A3AR, transduce extracellular signals by activating intracellular heterotrimeric G proteins. genomax.com.sg Assays that measure this activation are critical functional readouts for assessing the efficacy of compounds like this compound.
The [³⁵S]GTPγS binding assay is a widely used functional assay that measures the activation of G proteins upon receptor stimulation. semanticscholar.orgcreative-bioarray.com This assay has been pivotal in demonstrating the positive allosteric modulatory effects of this compound at the A3AR. In membranes from HEK293 cells expressing the canine A3AR, this compound was found to have potent enhancing activity, with an EC₅₀ of 114.3 ± 15.9 nM. universiteitleiden.nluniversiteitleiden.nl It significantly increased the maximal efficacy (Eₘₐₓ) of the partial A3AR agonist Cl-IB-MECA by more than 2.5-fold. universiteitleiden.nl Similarly, this compound enhanced the Eₘₐₓ of the native agonist adenosine by 2.7-fold, increasing it from approximately 30% to over 80% of baseline activity. universiteitleiden.nl While increasing efficacy, this compound also caused a slight decrease in the potency of these orthosteric agonists. universiteitleiden.nl
The modulatory activity of this compound has been shown to be species-dependent. It substantially enhances agonist efficacy at human, dog, and rabbit A3ARs. nih.gov For the human A3AR, in the presence of 10 µM this compound, the Eₘₐₓ of Cl-IB-MECA was increased approximately 2- to 3-fold. nih.gov In contrast, this compound exhibits only weak activity at the mouse A3AR, where it produced a modest 20-30% increase in the Eₘₐₓ of Cl-IB-MECA and a 46% increase for adenosine. nih.gov Importantly, this compound itself does not directly stimulate [³⁵S]GTPγS binding, which supports its role as an allosteric modulator rather than a direct agonist. nih.gov
Table 2: Effect of this compound in [³⁵S]GTPγS Binding Assays at the Canine A3AR
| Orthosteric Agonist | Parameter | Value in the Absence of this compound | Value in the Presence of 10 µM this compound | Fold Increase in Eₘₐₓ |
|---|---|---|---|---|
| Cl-IB-MECA | Eₘₐₓ | - | >2.5-fold increase | >2.5 |
| Cl-IB-MECA | EC₅₀ | 56.1 ± 27.0 nM | 106.0 ± 19.7 nM | - |
| Adenosine | Eₘₐₓ | ~30% of baseline | >80% of baseline | 2.7 |
To further understand the functional consequences of this compound's allosteric modulation, downstream signaling assays are employed. The A3AR primarily couples to Gᵢ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Assays measuring cAMP accumulation are therefore a relevant method to assess the functional impact of A3AR activation.
Studies have shown that this compound enhances the inhibition of cAMP accumulation mediated by A3AR agonists. dtic.mil In comparison to LUF6000, this compound was found to be more potent in enhancing the inhibitory effect of Cl-IB-MECA on cAMP production, with an EC₅₀ of 9 nM, compared to 22 nM in the presence of LUF6000. dtic.mil This demonstrates that the allosteric modulation by this compound translates into a significant enhancement of the receptor's downstream signaling cascade.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Full Name |
|---|---|
| This compound | N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide |
| [¹²⁵I]I-AB-MECA | N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-N-methylcarboxamide |
| [³H]CGS21680 | 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine |
| Cl-IB-MECA | 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide |
Downstream Signaling Assays
Cyclic AMP Production Inhibition Assays
Adenosine receptors, such as the A₃ subtype, are G protein-coupled receptors (GPCRs). The A₃AR couples to Gᵢ proteins, which, when activated, inhibit the enzyme adenylyl cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov Assays measuring the inhibition of cAMP production are therefore a cornerstone for assessing the functional activity of A₃AR modulators.
In these assays, cells expressing the A₃AR are typically stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels. The ability of an A₃AR agonist to counteract this effect and reduce cAMP levels is then measured. Research on this compound has utilized this system to determine its allosteric enhancing properties. In studies using Chinese Hamster Ovary (CHO) cells expressing the A₃ receptor, this compound was shown to significantly enhance the intrinsic activity of the A₃AR agonist Cl-IB-MECA in inhibiting forskolin-stimulated cAMP production. medchemexpress.com
| Assay Component | Function | Observation with this compound |
| Cell Line | CHO cells expressing A₃ receptors | Provides the biological system with the target receptor. |
| Forskolin | Stimulator of adenylyl cyclase | Artificially raises intracellular cAMP levels for a measurable baseline. |
| Cl-IB-MECA | A₃ receptor agonist | Activates the A₃ receptor to inhibit adenylyl cyclase and lower cAMP. |
| This compound | Positive Allosteric Modulator | Significantly enhances the ability of Cl-IB-MECA to inhibit cAMP production. medchemexpress.com |
Cell Line Systems for Receptor Expression
To study the interaction of this compound with the A₃AR in a controlled environment, researchers utilize cell lines that have been genetically modified to stably express recombinant receptors. This approach allows for the investigation of a specific receptor subtype in isolation, without the confounding presence of other receptor types.
Commonly used cell lines in this context include Human Embryonic Kidney 293 (HEK 293) cells and Chinese Hamster Ovary (CHO) cells. nih.govnih.gov These cell lines are favored for their robust growth characteristics and high efficiency of transfection, making them ideal systems for producing the necessary quantity of receptor-expressing cell membranes for binding and functional assays. nih.gov Studies on this compound and related A₃AR allosteric modulators have used membranes from HEK 293 cells stably expressing A₃ARs from various species, including human, dog, rabbit, and mouse, to characterize species-specific differences in modulator activity. nih.gov
In Vivo Preclinical Models
Translating in vitro findings into a physiological context requires the use of preclinical animal models. These models are indispensable for evaluating the therapeutic efficacy of compounds like this compound in complex biological systems that mimic human diseases.
Animal Models for Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a clinically relevant condition that occurs when blood flow is restored to heart tissue after a period of ischemia, such as during a heart attack and subsequent treatment. frontiersin.org This reperfusion process, while necessary, can paradoxically cause further damage to the myocardium. frontiersin.org
To investigate the protective effects of this compound against this type of injury, a barbital-anesthetized dog model of myocardial I/R has been utilized. nih.gov In this established large animal model, the left anterior descending coronary artery is temporarily occluded for a period, typically 60 minutes, to induce ischemia. nih.govresearchgate.net Following this, the occlusion is removed, allowing for a period of reperfusion, often lasting around 3 hours, during which the extent of cardiac injury is assessed. nih.gov The use of large animal models like canines is valuable in cardiovascular research, although their use has been moderated by ethical considerations and the presence of confounding collateral circulation in the canine heart. nih.gov
Assessment of Physiological Outcomes
In the preclinical models of myocardial I/R, a primary physiological outcome measured is the extent of myocardial damage. This is often quantified as infarct size, which represents the area of dead tissue resulting from the ischemic event. nih.gov
In the canine model, infarct size was assessed using macrohistochemical staining. nih.gov The administration of this compound demonstrated a significant cardioprotective effect. Compared to vehicle-treated control groups, dogs treated with this compound showed a marked reduction in myocardial infarct size of approximately 50%. medchemexpress.comnih.gov This protective effect was observed both when the compound was administered before ischemia and immediately before reperfusion. nih.gov In addition to infarct size, other physiological parameters such as hemodynamic measurements were monitored. Notably, the administration of this compound did not produce any significant effects on the measured hemodynamic parameters in these studies. nih.gov
| Treatment Group | Key Physiological Outcome (Infarct Size) | Hemodynamic Effects |
| Vehicle Control | Baseline infarct size | No change |
| This compound | ~50% reduction compared to vehicle control medchemexpress.comnih.gov | No significant effect observed nih.gov |
Computational and Structural Biology Techniques
Computational methods provide powerful tools for understanding the molecular interactions between a ligand and its receptor, guiding drug design and interpreting experimental data.
Homology Modeling and Molecular Dynamics
Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a "target" protein for which no experimental structure is available. mdpi.com The method relies on the known experimental 3D structure of a related homologous protein, the "template." mdpi.com For G protein-coupled receptors like the A₃AR, where obtaining crystal structures can be challenging, homology modeling is a crucial tool for creating structural models to be used in docking studies and for visualizing potential ligand binding sites. nih.govescholarship.org The process involves aligning the amino acid sequence of the target with the template, building the 3D model, and refining it to achieve an energetically stable conformation. nih.gov
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.govyoutube.com An MD simulation provides detailed information on the conformational changes and dynamics of a protein or a protein-ligand complex over time. nih.gov In the context of A₃AR modulators, supervised molecular dynamics (SuMD) simulations have been employed to investigate the ligand-receptor recognition pathway for compounds structurally related to this compound. mdpi.com These simulations can reveal how a ligand approaches and binds to the receptor, identifying key amino acid residues involved in the interaction and helping to rationalize the activity of allosteric modulators at a molecular level. mdpi.comyoutube.com
Site-Directed Mutagenesis Studies
Site-directed mutagenesis has been a pivotal methodological approach in elucidating the mechanism of action of this compound, a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR). This technique allows for the precise alteration of the amino acid sequence of the receptor, enabling researchers to identify specific residues and regions that are critical for the binding and modulatory effects of this compound.
Research into the species-dependent activity of this compound, particularly its robust effects on the human A3AR versus its weak activity on the mouse A3AR, has utilized site-directed mutagenesis to pinpoint the structural determinants of these differences. A key study focused on the role of the first extracellular loop (EL1) of the A3AR in mediating the allosteric effects of this compound.
To investigate the importance of the EL1 region, a chimeric receptor was constructed where four amino acid residues in the EL1 of the human A3AR were replaced with their murine counterparts. This mutant receptor, termed mEL1-hA3AR, was then expressed in HEK293 cells and its functional response to this compound was compared with the wild-type human A3AR.
The primary findings from these site-directed mutagenesis studies revealed that the EL1 region is a crucial determinant for the allosteric modulation of the A3AR by this compound. The introduction of the murine EL1 sequence into the human A3AR significantly altered the modulatory properties of this compound.
Functional assays, such as [³⁵S]GTPγS binding assays, were employed to quantify the effect of this compound on the activation of the wild-type and mutant receptors by the A3AR agonist Cl-IB-MECA. In the presence of this compound, the efficacy of Cl-IB-MECA was similarly enhanced at both the wild-type human A3AR and the mEL1-hA3AR. However, the potency of this compound as a positive allosteric modulator was significantly reduced in the mutant receptor.
Specifically, the EC₅₀ value of this compound for enhancing the effect of Cl-IB-MECA was found to be 17-fold higher for the mEL1-hA3AR compared to the wild-type human A3AR, indicating a substantial decrease in potency. This suggests that while the EL1 region may not be directly involved in the efficacy-enhancing effects of this compound, it plays a critical role in its affinity for the allosteric binding site.
| Receptor | This compound EC₅₀ (nM) | Fold Shift |
|---|---|---|
| Wild-Type hA3AR | 52 ± 11 | - |
| mEL1-hA3AR | 880 ± 230 | 17 |
Furthermore, the site-directed mutagenesis studies explored the impact of the EL1 mutations on the ability of this compound to modulate the binding kinetics of the orthosteric radioligand [¹²⁵I]I-AB-MECA. It was observed that this compound slows the dissociation of [¹²⁵I]I-AB-MECA from the wild-type human A3AR. However, this effect was significantly altered in the mEL1-hA3AR mutant.
The findings from these studies indicate that the amino acid differences in the EL1 region between human and mouse A3ARs are responsible for the observed species-dependent effects of this compound. The mutagenesis data strongly suggest that the EL1 loop is a key structural element that influences the binding of this compound to its allosteric site and its ability to modulate orthosteric ligand binding.
| Receptor | Condition | Effect on Binding Kinetics |
|---|---|---|
| Wild-Type hA3AR | + this compound | Slowed dissociation of [¹²⁵I]I-AB-MECA |
| mEL1-hA3AR | + this compound | Altered modulation of [¹²⁵I]I-AB-MECA binding kinetics |
Q & A
Q. What is the primary mechanistic role of LUF6096 in cardioprotection against ischemia-reperfusion injury?
this compound functions as a positive allosteric modulator (PAM) of the adenosine A3 receptor (A3AR), enhancing agonist binding without significant orthosteric affinity. It stabilizes the receptor's active conformation, slowing agonist dissociation (e.g., reducing 125I-AB-MECA dissociation by 2.5× in CHO cells) and amplifying endogenous adenosine signaling. This mechanism reduces myocardial infarct size by ~50% in canine models, as shown in ischemia-reperfusion injury studies .
Q. What experimental models are commonly used to evaluate this compound's therapeutic efficacy?
Preclinical studies employ canine models with controlled ischemia (60 min) followed by reperfusion (3 hr). Experimental groups typically include:
- Vehicle controls (saline injections).
- Low-dose this compound (0.5 mg/kg, administered every 5 min during reperfusion).
- High-dose this compound (1 mg/kg, single bolus at reperfusion). Outcomes focus on infarct size reduction and hemodynamic stability, measured via histopathology and functional assays .
Q. How does this compound achieve receptor subtype specificity?
this compound exhibits high selectivity for A3AR over A1, A2A, and A2B subtypes. Competitive binding assays in canine receptors show minimal inhibition of A1AR and A2AR (IC50 >10 μM) but potent A3AR modulation. Structural modifications, such as the 2,4-disubstituted quinoline scaffold, minimize orthosteric interactions, ensuring "clean" allosteric enhancement .
Advanced Research Questions
Q. How can researchers optimize dosing protocols for this compound in experimental settings?
Dosing must balance efficacy and pharmacokinetic constraints. In canine studies, repeated low-dose administration (0.5 mg/kg every 5 min) during reperfusion achieves sustained receptor modulation, whereas a single high dose (1 mg/kg) at reperfusion onset provides acute protection. Researchers should validate dosing via functional assays (e.g., [35S]GTPγS binding) and monitor hemodynamic parameters to avoid off-target effects .
Q. What methodological approaches resolve contradictions between this compound's inhibitory data and therapeutic outcomes?
While this compound shows inhibitory effects on dog A1AR/A2AR in radioligand binding assays (reducing specific binding by >50% at high concentrations), these occur at suprapharmacological doses (>10 μM). At therapeutic concentrations (0.1–1 μM), allosteric enhancement dominates, as demonstrated by enhanced Cl-IB-MECA efficacy (286% vs. baseline) and infarct reduction. Researchers should contextualize inhibitory data within dose-response curves and prioritize functional assays (e.g., cAMP modulation) .
Q. How does species specificity impact this compound's translational potential?
this compound's activity is species-dependent. For example, it exhibits strong A3AR enhancement in dogs but weaker effects in rodent models due to receptor sequence variations. Researchers must validate cross-species reactivity using [35S]GTPγS binding assays and site-directed mutagenesis to identify critical receptor residues (e.g., Tyr or Trp residues in transmembrane domains) .
Q. What pathways underlie this compound's gene regulatory effects in cardioprotection?
Transcriptomic analyses reveal that this compound modulates IL-6, IL-17, and p38 MAPK signaling pathways, which are critical for anti-inflammatory and anti-apoptotic responses. Co-administration with A3AR agonists (e.g., MRS5698) synergistically upregulates genes involved in oxidative stress mitigation, highlighting the need for pathway-centric analyses in mechanistic studies .
Q. How can dissociation kinetics studies clarify this compound's mode of action?
Kinetic assays (e.g., 125I-AB-MECA dissociation) demonstrate that this compound converts biphasic agonist dissociation into a monophasic process, indicating stabilization of the active receptor conformation. Researchers should employ stopped-flow fluorimetry or surface plasmon resonance to quantify kinetic parameters (kon/koff) and validate allosteric modulation .
Methodological Considerations
- Data Contradiction Analysis : Compare binding assays (e.g., IC50 values) with functional outcomes (e.g., infarct size) to distinguish orthosteric vs. allosteric effects .
- Experimental Design : Include sham-operated controls and blinded outcome assessments to minimize bias in ischemia-reperfusion studies .
- Pathway Validation : Use RNA-seq or CRISPR-based gene editing to confirm pathway involvement in this compound's effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
